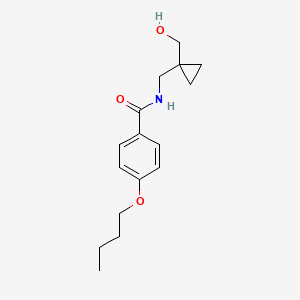
4-butoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BOCM and is a member of the benzamide family of compounds. BOCM has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Applications De Recherche Scientifique
Anticancer Potential
4-butoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s structural features may allow it to interact with specific cellular targets involved in cancer progression .
Radical Bromination Reactions
At the benzylic position, this compound can undergo radical bromination reactions. N-bromosuccinimide (NBS) is commonly used as a bromine source in these reactions. The succinimidyl radical generated from NBS removes a hydrogen atom from the benzylic position, leading to the formation of succinimide. This process is useful in synthetic organic chemistry and can be harnessed for functionalization of aromatic compounds .
Hydromethylation via Protodeboronation
Recent research has explored the catalytic protodeboronation of alkyl boronic esters, including those derived from 4-butoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide. This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation. The radical approach employed in this process opens up new synthetic possibilities .
Drug Delivery Systems
The unique cyclopropyl and benzamide moieties in this compound could be exploited for drug delivery applications. Researchers have investigated its use as a carrier for targeted drug delivery, taking advantage of its stability and potential for controlled release. By modifying the substituents, it may be possible to enhance its drug-loading capacity and selectivity .
Agrochemicals and Pesticides
The butoxy group in 4-butoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide suggests potential applications in agrochemicals and pesticides. Researchers have explored its insecticidal or herbicidal properties, aiming for compounds that are effective against pests while minimizing environmental impact. Further studies are needed to optimize its efficacy and safety .
Materials Science and Polymer Chemistry
The benzamide portion of the compound could be relevant in materials science and polymer chemistry. It might serve as a building block for designing functional polymers, coatings, or materials with specific properties. Researchers could explore its reactivity in polymerization reactions and investigate its compatibility with other monomers .
Propriétés
IUPAC Name |
4-butoxy-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-2-3-10-20-14-6-4-13(5-7-14)15(19)17-11-16(12-18)8-9-16/h4-7,18H,2-3,8-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWALUFMZVBKPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2658806.png)

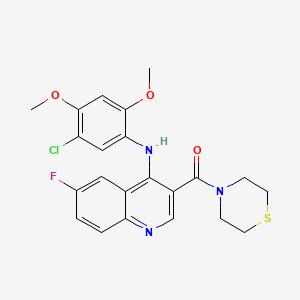

![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2658811.png)
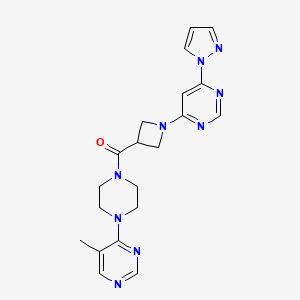
![1-[(2,5-Dimethylphenyl)methyl]-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2658813.png)
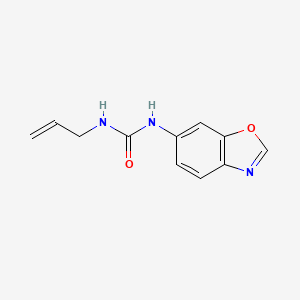
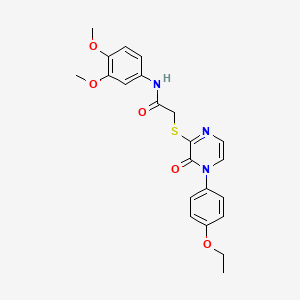
![N-[2-[[(4-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]benzamide](/img/structure/B2658820.png)
![2-(benzo[d]isoxazol-3-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2658823.png)

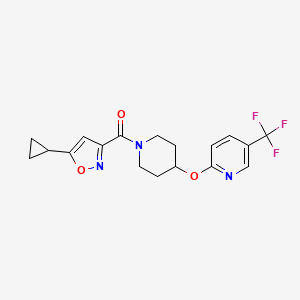
![N-(5-chloro-2-methylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2658826.png)